Methyl 4,6-difluoro-1H-indazole-3-carboxylate
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Overview
Description
Methyl 4,6-difluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-difluoro-1H-indazole-3-carboxylate typically involves the reaction of 4,6-difluoro-1H-indazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-difluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Methyl 4,6-difluoro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Similar structure but lacks fluorine atoms.
3-Methyl-4,5,6,7-tetrafluoro-1H-indazole: Contains more fluorine atoms and different substitution pattern.
Uniqueness
Methyl 4,6-difluoro-1H-indazole-3-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 4 and 6 positions enhances the compound’s stability and may improve its pharmacokinetic properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl 4,6-difluoro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
NTOFSOWVDHOQMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC(=C2)F)F |
Origin of Product |
United States |
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